molecular formula C24H46F3N11O8 B1384552 Anti-Kentsin Trifluoroacetate CAS No. 73430-00-9

Anti-Kentsin Trifluoroacetate

Cat. No. B1384552
CAS RN: 73430-00-9
M. Wt: 673.7 g/mol
InChI Key: PUCVFFIKMUADKZ-GYFKHDNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anti-Kentsin Trifluoroacetate is an intermediate with the molecular weight of 673.7 mol/g . It is reported to be present in water bodies at low concentrations . Most of the trifluoroacetate in the environment is discussed to arise from natural processes, but also with the contribution from decomposition of environmental chemicals .


Synthesis Analysis

Trifluoroacetic acid (TFA) is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The synthesis, reactivity, and characterization of the hydroxylamine trifluoroacetate is given . Fast oximation reaction of several ketones was gained at room temperature .


Chemical Reactions Analysis

Five amines were reacted with trifluoroacetic anhydride (TFAA) as a derivatization reagent and subsequently analyzed via 19 F nuclear magnetic resonance (NMR) spectroscopy .


Physical And Chemical Properties Analysis

Trifluoroacetic acid is a strong organic acid with high volatility and limited industrial uses as a solvent and as an intermediate in the synthesis of agrochemicals and pharmaceuticals . It is miscible with water and its low octanol/water partition coefficient indicates no potential to bioaccumulate .

Scientific Research Applications

Dermatological Applications

Anti-Kentsin Trifluoroacetate: has been identified as a potent ingredient in dermatology, particularly for its skin filling and firming activity. A study published in the International Journal of Peptide Research and Therapeutics explored the effects of a synthetic tripeptide, which includes Anti-Kentsin Trifluoroacetate, on the skin . The tripeptide was shown to induce hyaluronic acid synthesis, leading to improved skin volume and hydration. This has significant implications for anti-aging treatments, as it can help restore facial skin volume and reduce signs of aging such as wrinkles and sagging.

Key Findings:

Toxicological Assessment

Another critical area of research is the toxicological assessment of trifluoroacetate compounds. An article in the Archives of Toxicology reviewed the mammalian toxicity of trifluoroacetate and assessed the human health risks due to environmental exposures . This research is crucial for understanding the safety and environmental impact of compounds like Anti-Kentsin Trifluoroacetate.

Key Insights:

Safety and Hazards

The potential of trifluoroacetic acid to induce acute toxicity is very low and oral repeated dose studies in rats have identified the liver as the target organ with mild liver hypertrophy as the lead effect . Biomarker analyses indicate that trifluoroacetic acid is a weak peroxisome proliferator in rats .

Future Directions

Fluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . Consequently, the last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .

Mechanism of Action

Target of Action

It’s known that trifluoroacetate (tfa), a component of the compound, has been identified to have the liver as a target organ in rats .

Mode of Action

Tfa, a component of the compound, is indicated to be a weak peroxisome proliferator in rats . Peroxisome proliferators are a diverse group of chemicals which induce peroxisome proliferation, a process marked by an increase in the size and number of peroxisomes in the cell. This can lead to various biochemical changes.

Biochemical Pathways

Tfa, a component of the compound, is known to cause mild liver hypertrophy as a lead effect in rats . This suggests that it may affect biochemical pathways related to liver function and metabolism.

Pharmacokinetics

Tfa, a component of the compound, is known to be highly water-soluble . This property could potentially impact its bioavailability, as water-soluble compounds are generally well-absorbed in the body.

Result of Action

Tfa, a component of the compound, is known to induce mild liver hypertrophy in rats . This suggests that it may have effects on liver cells and potentially on liver function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Anti-Kentsin Trifluoroacetate. TFA, a component of the compound, has been detected in various environmental settings, including rain, fog, and water bodies, with large reservoirs present in the oceans . This suggests that the presence of TFA in the environment could potentially influence the action of Anti-Kentsin Trifluoroacetate.

properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45N11O6.C2HF3O2/c1-12(34)16(24)19(37)32-14(7-4-10-29-21(25)26)17(35)31-13(6-2-3-9-23)18(36)33-15(20(38)39)8-5-11-30-22(27)28;3-2(4,5)1(6)7/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30);(H,6,7)/t12-,13+,14+,15+,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCVFFIKMUADKZ-GYFKHDNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46F3N11O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anti-Kentsin Trifluoroacetate

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